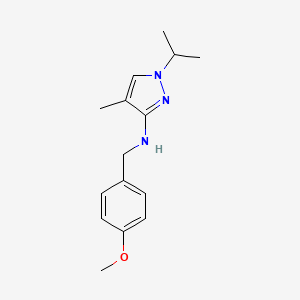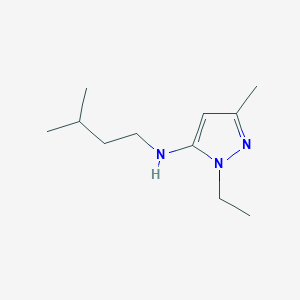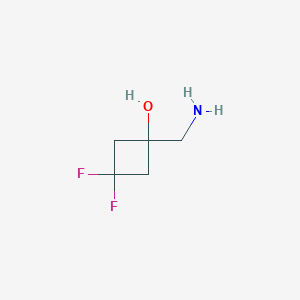
(3-Aminoadamantan-1-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminoadamantan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H19NO·HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoadamantan-1-yl)methanol hydrochloride typically involves the following steps:
Nitration: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C. A mixed acid is then added dropwise to perform a nitration reaction, resulting in a reaction liquid.
Hydroxylation: The reaction liquid is added to water to obtain a mixed solution.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The process is environmentally friendly and achieves yields generally higher than 80%, with a maximum yield of 90.1% .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminoadamantan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of adamantane, which are useful intermediates in the synthesis of pharmacologically active compounds .
Applications De Recherche Scientifique
(3-Aminoadamantan-1-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
Mécanisme D'action
The mechanism of action of (3-Aminoadamantan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it is used in the synthesis of inhibitors with antihyperglycemic properties, targeting dipeptidyl peptidase 4 (DPP-4) in the treatment of type 2 diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-adamantanol: This compound is structurally similar and is also used in the synthesis of pharmacologically active molecules.
1-Amino-3-hydroxyadamantane: Another derivative of adamantane with similar applications in medicinal chemistry.
Uniqueness
(3-Aminoadamantan-1-yl)methanol hydrochloride is unique due to its specific structure, which allows for targeted interactions with molecular receptors and enzymes. This makes it a valuable intermediate in the synthesis of drugs with specific pharmacological activities .
Propriétés
Formule moléculaire |
C11H20ClNO |
|---|---|
Poids moléculaire |
217.73 g/mol |
Nom IUPAC |
(3-amino-1-adamantyl)methanol;hydrochloride |
InChI |
InChI=1S/C11H19NO.ClH/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13;/h8-9,13H,1-7,12H2;1H |
Clé InChI |
RAEXOEKBVSXYRF-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734833.png)
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734841.png)

![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734855.png)
![heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734864.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11734870.png)

![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734876.png)
![[2-(diethylamino)ethyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734883.png)
![1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734885.png)
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11734891.png)

![1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine](/img/structure/B11734925.png)
